Cas no 223567-59-7 ((E)-Ethyl 3-(2-Cyanophenyl)Acrylate)

(E)-Ethyl 3-(2-Cyanophenyl)acrylate is a versatile intermediate in organic synthesis, characterized by its α,β-unsaturated ester functionality and electron-withdrawing cyano group. This compound is particularly valuable in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals due to its reactivity in Michael additions, cyclizations, and cross-coupling reactions. The ethyl ester group enhances solubility in organic solvents, facilitating downstream transformations. Its conjugated system and rigid aromatic structure contribute to stability while enabling applications in materials science, such as polymer synthesis. The product is typically supplied with high purity, ensuring consistent performance in research and industrial processes. Proper handling under inert conditions is recommended to preserve its integrity.
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate structure
223567-59-7 structure
Product name:(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
CAS No:223567-59-7
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD22412826
CID:4641331
PubChem ID:13172932

(E)-Ethyl 3-(2-Cyanophenyl)Acrylate Chemical and Physical Properties

Names and Identifiers

    • (E)-Ethyl 3-(2-Cyanophenyl)Acrylate
    • ethyl (E)-3-(2-cyanophenyl)prop-2-enoate
    • SCHEMBL8050356
    • SCHEMBL5317693
    • 50620-99-0
    • AKOS022646739
    • ethyl (2E)-3-(2-cyanophenyl)acrylate
    • 223567-59-7
    • (E)-Ethyl3-(2-cyanophenyl)acrylate
    • W11632
    • ethyl (2E)-3-(2-cyanophenyl)prop-2-enoate
    • AS-62376
    • JTCIMTCOXPDDFV-BQYQJAHWSA-N
    • NS00081708
    • 2-propenoic acid, 3-(2-cyanophenyl)-, ethyl ester, (2E)-
    • ALBB-034858
    • MFCD22412826
    • MDL: MFCD22412826
    • Inchi: 1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+
    • InChI Key: JTCIMTCOXPDDFV-BQYQJAHWSA-N
    • SMILES: C(OCC)(=O)/C=C/C1=CC=CC=C1C#N

Computed Properties

  • Exact Mass: 201.078978594g/mol
  • Monoisotopic Mass: 201.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1Ų
  • XLogP3: 2.3

(E)-Ethyl 3-(2-Cyanophenyl)Acrylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E940395-50mg
(E)-Ethyl 3-(2-Cyanophenyl)acrylate
223567-59-7
50mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D772351-1g
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
1g
$185 2024-06-06
Aaron
AR00I53O-500mg
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
500mg
$110.00 2023-12-14
Aaron
AR00I53O-100mg
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
100mg
$46.00 2023-12-14
1PlusChem
1P00I4VC-100mg
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
100mg
$36.00 2023-12-18
eNovation Chemicals LLC
D772351-500mg
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
500mg
$165 2024-06-06
eNovation Chemicals LLC
D772351-250mg
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
250mg
$135 2024-06-06
1PlusChem
1P00I4VC-1g
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
1g
$132.00 2023-12-18
eNovation Chemicals LLC
D772351-1g
(E)-Ethyl 3-(2-Cyanophenyl)Acrylate
223567-59-7 95%
1g
$255 2025-02-19
Crysdot LLC
CD12094569-5g
(E)-Ethyl 3-(2-cyanophenyl)acrylate
223567-59-7 95+%
5g
$446 2024-07-24

Additional information on (E)-Ethyl 3-(2-Cyanophenyl)Acrylate

Introduction to (E)-Ethyl 3-(2-Cyanophenyl)Acrylate and Its Applications in Modern Chemical Biology

(E)-Ethyl 3-(2-Cyanophenyl)Acrylate, with the CAS number 223567-59-7, is a significant compound in the realm of chemical biology and pharmaceutical research. This acrylate derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The compound's molecular structure, featuring a cyano-substituted phenyl ring and an ethyl ester group, makes it a versatile intermediate for various synthetic pathways.

The chemical formula of (E)-Ethyl 3-(2-Cyanophenyl)Acrylate is C10H7NO2, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a cyano group (-CN) and an acrylate moiety (-COOCH2CH3) imparts specific reactivity that is highly valuable in organic synthesis. This reactivity allows the compound to participate in various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions, making it a crucial building block in the synthesis of more complex molecules.

In recent years, (E)-Ethyl 3-(2-Cyanophenyl)Acrylate has been extensively studied for its potential applications in pharmaceuticals. The cyano-substituted phenyl ring can interact with biological targets in unique ways, offering opportunities for the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of (E)-Ethyl 3-(2-Cyanophenyl)Acrylate is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new drugs that target specific pathways within cells. For example, recent studies have demonstrated that compounds derived from this acrylate can modulate signaling pathways involved in cell proliferation and differentiation, which are critical processes in both healthy and disease states.

The versatility of (E)-Ethyl 3-(2-Cyanophenyl)Acrylate also extends to its use as a crosslinking agent in polymer chemistry. The acrylate group can undergo polymerization reactions, leading to the formation of polymers with tailored properties. These polymers find applications in various fields, including drug delivery systems, where they can be designed to release therapeutic agents in a controlled manner.

Furthermore, the cyano group in the molecule adds an additional layer of functionality that can be exploited for further chemical modifications. This allows researchers to design molecules with specific properties by introducing different substituents at this position. For instance, replacing the cyano group with other functional groups can alter the electronic properties of the molecule, influencing its interactions with biological targets.

In terms of synthetic methodologies, (E)-Ethyl 3-(2-Cyanophenyl)Acrylate serves as an excellent starting material for constructing more complex structures. Its reactivity with nucleophiles and other electrophiles enables the formation of diverse molecular architectures. This has led to the development of new synthetic routes that are more efficient and sustainable compared to traditional methods.

The pharmaceutical industry has been particularly interested in exploring the potential of (E)-Ethyl 3-(2-Cyanophenyl)Acrylate as a lead compound for drug discovery. By modifying its structure through various chemical transformations, researchers have identified several promising candidates that exhibit desirable pharmacological properties. These include compounds that show anti-inflammatory, anti-tumor, and anti-microbial activities.

Another area where this compound has shown promise is in the field of materials science. The ability to functionalize its structure allows for the creation of materials with unique properties such as biodegradability and biocompatibility. These materials are particularly useful in medical applications where safety and environmental considerations are paramount.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the behavior of (E)-Ethyl 3-(2-Cyanophenyl)Acrylate. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. This information is crucial for designing more effective drugs that can interact with their targets with high specificity.

In conclusion, (E)-Ethyl 3-(2-Cyanophenyl)Acrylate (CAS no 223567-59-7) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthetic chemistry, while its reactivity allows for the development of novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and materials science.

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